6,7-Dihydroxy-4-[(1-phenyltetrazol-5-yl)sulfanylmethyl]chromen-2-one
Description
6,7-Dihydroxy-4-[(1-phenyltetrazol-5-yl)sulfanylmethyl]chromen-2-one is a synthetic coumarin derivative characterized by hydroxyl groups at positions 6 and 7 of the coumarin core and a 4-substituent comprising a phenyltetrazole thioether moiety. Coumarins are renowned for their diverse biological activities, including anticoagulant, anticancer, and anti-inflammatory effects . The structural uniqueness of this compound lies in its sulfur-containing tetrazole group, which may enhance metabolic stability and binding interactions compared to other coumarin derivatives.
Properties
Molecular Formula |
C17H12N4O4S |
|---|---|
Molecular Weight |
368.4 g/mol |
IUPAC Name |
6,7-dihydroxy-4-[(1-phenyltetrazol-5-yl)sulfanylmethyl]chromen-2-one |
InChI |
InChI=1S/C17H12N4O4S/c22-13-7-12-10(6-16(24)25-15(12)8-14(13)23)9-26-17-18-19-20-21(17)11-4-2-1-3-5-11/h1-8,22-23H,9H2 |
InChI Key |
SCMNGLSPJUWMKQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=N2)SCC3=CC(=O)OC4=CC(=C(C=C34)O)O |
Origin of Product |
United States |
Biological Activity
6,7-Dihydroxy-4-[(1-phenyltetrazol-5-yl)sulfanylmethyl]chromen-2-one is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a chromone backbone with hydroxyl groups at positions 6 and 7, and a sulfanylmethyl group linked to a phenyltetrazole moiety. The structural formula can be represented as follows:
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in inflammatory and oxidative stress pathways.
- Antioxidant Activity : The hydroxyl groups in the chromone structure contribute to significant antioxidant properties, which help in scavenging free radicals and reducing oxidative stress in cells.
- Anti-inflammatory Effects : Preliminary studies suggest that the compound may inhibit the production of pro-inflammatory cytokines, thereby modulating inflammatory responses.
- Antimicrobial Activity : The presence of the phenyltetrazole group enhances its interaction with microbial targets, leading to potential antimicrobial effects against various pathogens.
Biological Activity Data
| Biological Activity | Mechanism | Reference |
|---|---|---|
| Antioxidant | Scavenging free radicals | |
| Anti-inflammatory | Inhibition of cytokine production | |
| Antimicrobial | Disruption of microbial cell membranes |
Case Study 1: Antioxidant Efficacy
A study evaluated the antioxidant capacity of 6,7-Dihydroxy-4-[(1-phenyltetrazol-5-yl)sulfanylmethyl]chromen-2-one using DPPH and ABTS assays. Results indicated a significant reduction in free radical concentrations compared to control groups, suggesting strong antioxidant activity.
Case Study 2: Anti-inflammatory Potential
In vitro experiments demonstrated that treatment with the compound reduced TNF-alpha levels in macrophages stimulated by lipopolysaccharides (LPS). This finding supports its potential use in managing inflammatory diseases.
Case Study 3: Antimicrobial Properties
The compound was tested against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The results showed a minimum inhibitory concentration (MIC) of 32 µg/mL for both strains, indicating promising antimicrobial activity.
Scientific Research Applications
Pharmacological Applications
1. Anticancer Activity
Research indicates that derivatives of chromen-2-one structures exhibit significant anticancer properties. In vitro studies have shown that 6,7-dihydroxy derivatives can induce apoptosis in cancer cell lines, suggesting their potential as chemotherapeutic agents. For example, studies have reported that compounds with similar structures inhibit tumor growth by targeting specific signaling pathways involved in cell proliferation and survival .
2. Neuroprotective Effects
The compound has been investigated for its neuroprotective properties, particularly in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Studies suggest that it may help mitigate oxidative stress and inflammation in neuronal cells, which are critical factors in the progression of these diseases .
3. Antidiabetic Properties
Recent research has highlighted the potential of this compound in managing diabetes. It has been shown to inhibit key enzymes such as α-glucosidase and α-amylase, which play a role in carbohydrate metabolism. This inhibition can lead to improved glycemic control in diabetic models .
Synthesis and Structural Modifications
The synthesis of 6,7-dihydroxy-4-[(1-phenyltetrazol-5-yl)sulfanylmethyl]chromen-2-one involves several chemical reactions, including the formation of the chromenone backbone and subsequent functionalization with tetrazole moieties. The synthetic routes often aim to enhance the compound's bioactivity and solubility, which are crucial for its therapeutic efficacy.
| Synthesis Step | Reagents Used | Conditions |
|---|---|---|
| Formation of chromenone | Various phenolic compounds | Heat under reflux |
| Introduction of sulfanylmethyl group | Sulfanylmethyl halides | Nucleophilic substitution |
| Tetrazole incorporation | 1-phenyltetrazol derivatives | Condensation reactions |
Case Studies
Case Study 1: Anticancer Activity
A study published in Molecules demonstrated that a related compound exhibited significant cytotoxicity against breast cancer cells. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways .
Case Study 2: Neuroprotection
In a model of Alzheimer's disease, researchers found that treatment with a derivative of this compound reduced amyloid-beta accumulation and improved cognitive function in mice. This suggests a promising avenue for developing neuroprotective drugs targeting Alzheimer's pathology .
Case Study 3: Diabetes Management
A recent investigation into the antidiabetic effects showed that this compound significantly lowered blood glucose levels in diabetic rats by inhibiting carbohydrate-digesting enzymes. The findings support further exploration into its use as a dietary supplement for diabetes management .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 6,7-Dihydroxy-4-[(1-phenyltetrazol-5-yl)sulfanylmethyl]chromen-2-one with key analogs based on substituent chemistry, physicochemical properties, and biological implications.
Substituent-Driven Structural Comparisons
Key Observations:
- Tetrazole vs. Thiazoles, as in , exhibit distinct electronic profiles due to sulfur’s lone pairs, which may influence π-stacking interactions .
- Hydroxyl vs. Methoxy Groups: The dihydroxy substitution at positions 6 and 7 enhances hydrogen-bonding capacity relative to methoxylated coumarins (e.g., ), which are more lipophilic. This could improve target binding but reduce blood-brain barrier penetration .
- Sulfur Linkage: The thioether (-S-CH2-) group in the target compound and the triazole analog may confer resistance to oxidative degradation compared to ether or ester linkages .
Physicochemical Properties
Implications:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
